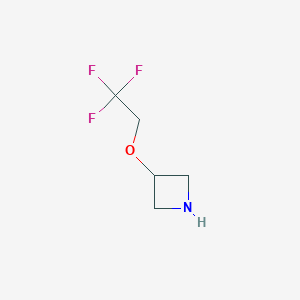

3-(2,2,2-Trifluoroethoxy)azetidine

Description

Significance of Azetidine (B1206935) Core Structures in Chemical Synthesis and Molecular Design

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its strained ring system provides a defined three-dimensional geometry that can be exploited to orient substituents in specific vectors, which is a key consideration in rational drug design. acs.org The conformational rigidity of the azetidine core can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. acs.org

Historically, the synthesis of azetidines has been challenging due to their inherent ring strain. nih.gov However, recent advancements have made these structures more accessible, leading to their incorporation into a wide range of biologically active molecules. organic-chemistry.orgbristol.ac.uk Compounds containing the azetidine moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.gov Furthermore, azetidines are recognized as valuable intermediates in the synthesis of more complex molecules. bristol.ac.uk

Strategic Importance of Trifluoroethoxy Moieties in Modern Organic Chemistry

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug discovery to enhance a compound's pharmacological profile. The trifluoroethoxy group (-OCH₂CF₃), in particular, offers several advantages. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the molecule, potentially modulating its reactivity and binding interactions.

Moreover, the presence of the trifluoroethoxy group can improve metabolic stability by blocking potential sites of oxidation. researchgate.net This increased resistance to metabolic degradation can lead to a longer biological half-life. The lipophilicity of a molecule, a critical factor in its absorption, distribution, metabolism, and excretion (ADME) properties, can also be fine-tuned by the introduction of a trifluoroethoxy moiety. researchgate.net This strategic use of fluorination has been instrumental in the development of numerous successful pharmaceutical agents.

Overview of Research Trajectories for 3-(2,2,2-Trifluoroethoxy)azetidine (B2422798)

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several potential research trajectories based on the known properties of its constituent parts.

Synthesis and Derivatization: Research efforts are likely to focus on the development of efficient and stereoselective synthetic routes to this compound and its derivatives. General methods for the synthesis of substituted azetidines, such as the intramolecular aminolysis of epoxy amines or the ring-opening of azabicyclobutanes, could be adapted for this purpose. nih.govnih.gov The nitrogen atom of the azetidine ring provides a convenient handle for further functionalization, allowing for the creation of a library of diverse compounds for screening.

Medicinal Chemistry Applications: Given the established roles of both azetidine and fluorinated groups in drug discovery, a primary research trajectory for this compound is its use as a building block for new therapeutic agents. nih.govnih.gov Research could explore its incorporation into scaffolds targeting a variety of diseases where the specific spatial arrangement and electronic properties conferred by the this compound moiety could lead to enhanced potency, selectivity, or pharmacokinetic properties. For example, fluorinated azetidines have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. nih.gov

Table 2: Potential Research Areas for this compound

| Research Area | Focus | Rationale |

| Synthetic Chemistry | Development of novel and efficient synthetic methodologies. | To enable access to the compound and its derivatives for further study. |

| Medicinal Chemistry | Incorporation into larger molecules as a building block for new drugs. | To leverage the beneficial properties of the azetidine and trifluoroethoxy groups. |

| Agrochemical Research | Evaluation of its potential as a scaffold for new pesticides or herbicides. | The presence of fluorine is a common feature in many agrochemicals. |

| Materials Science | Investigation of its properties as a component in functional materials. | The unique electronic and structural features could be of interest in materials science. |

This table outlines prospective areas of scientific investigation for the compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)3-10-4-1-9-2-4/h4,9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTIKGOZUZUFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333106-09-4 | |

| Record name | 3-(2,2,2-trifluoroethoxy)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 2,2,2 Trifluoroethoxy Azetidine and Its Core Structure

General Principles of Azetidine (B1206935) Ring Construction Relevant to 3-(2,2,2-Trifluoroethoxy)azetidine (B2422798)

The inherent ring strain of the azetidine framework necessitates specialized synthetic approaches for its efficient construction. Several key strategies have emerged for the synthesis of this valuable heterocyclic motif.

Cycloaddition Reactions for Azetidine Synthesis (e.g., [2+2] Photocycloadditions, Aza-Paternò-Büchi Reaction)

[2+2] Photocycloaddition reactions represent a powerful and direct method for the formation of four-membered rings. wikipedia.orgmasterorganicchemistry.com The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers an atom-economical route to functionalized azetidines. wikipedia.orgnih.govnih.govorganic-synthesis.com This reaction can proceed through either intermolecular or intramolecular pathways. wikipedia.org

Recent advancements have focused on utilizing visible light-mediated processes, which offer milder reaction conditions and broader substrate scope. masterorganicchemistry.comnih.gov For instance, the use of photocatalysts can facilitate the [2+2] cycloaddition of oximes with alkenes to generate highly functionalized azetidines. masterorganicchemistry.comnih.gov The success of these reactions often depends on the electronic properties of both the imine and alkene components. organic-synthesis.com

| Reaction Type | Reactants | Key Features |

| Aza Paternò-Büchi | Imine, Alkene | Photochemical [2+2] cycloaddition, atom-economical. wikipedia.orgnih.govnih.govorganic-synthesis.com |

| Visible-Light Mediated | Oxime, Alkene | Milder conditions, use of photocatalysts. masterorganicchemistry.comnih.gov |

Ring Expansion Strategies to Access the Azetidine Framework (e.g., from Aziridines)

Ring expansion of readily available three-membered aziridine (B145994) rings provides an alternative and effective strategy for azetidine synthesis. wikipedia.orgorganic-chemistry.orgnih.gov One-carbon ring expansion of aziridines can be achieved through various methods, including reactions with carbenoids. libretexts.org A notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines via a highly enantioselective wikipedia.orgwikipedia.org-Stevens rearrangement, which is mediated by engineered 'carbene transferase' enzymes. wikipedia.orgorganic-chemistry.orgnih.govkhanacademy.org This enzymatic approach offers exceptional stereocontrol. wikipedia.orgorganic-chemistry.orgnih.gov

Another strategy involves a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes, which yields highly substituted methylene azetidines with excellent regioselectivity and stereoselectivity. libretexts.org

| Starting Material | Reagent/Catalyst | Key Transformation |

| Aziridine | Engineered 'carbene transferase' enzyme | Enantioselective wikipedia.orgwikipedia.org-Stevens rearrangement. wikipedia.orgorganic-chemistry.orgnih.govkhanacademy.org |

| Methylene aziridine | Rhodium-bound carbene | [3+1] ring expansion. libretexts.org |

Intramolecular Cyclization Approaches for Four-Membered Heterocycles (e.g., C-H Amination, Homoallylic Amine Cyclization)

Intramolecular cyclization is a widely employed method for the construction of cyclic amines, including azetidines. nih.govnih.govorganic-chemistry.org This approach involves the formation of a C-N bond within a single molecule.

C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds offers a direct route to azetidines. alfa-chemistry.com This method allows for the conversion of readily available acyclic amine precursors into the corresponding four-membered ring system under relatively mild conditions. alfa-chemistry.com The efficiency and selectivity of these reactions have been significantly improved through the development of advanced catalyst systems.

Homoallylic Amine Cyclization: The iodocyclization of homoallylic amines is a stereoselective method for producing functionalized 2-(iodomethyl)azetidine derivatives. This reaction typically proceeds at room temperature and can deliver the desired azetidines in high yields.

| Cyclization Type | Starting Material | Key Reagent |

| C-H Amination | Picolinamide-protected amines | Palladium catalyst. alfa-chemistry.com |

| Iodocyclization | Homoallylic amines | Iodine. |

Metal-Mediated Coupling and Cyclization Reactions (e.g., Kulinkovich-type Coupling)

Metal-mediated reactions provide powerful tools for the construction of complex molecular architectures, including the azetidine ring. The Kulinkovich reaction and its variations have been adapted for the synthesis of four-membered nitrogen heterocycles. A proposed Kulinkovich-type mechanism involves the formation of a titanacyclopropane intermediate which can then react with oxime ethers to generate spirocyclic NH-azetidines. This titanium-mediated approach is notable for its ability to construct densely functionalized azetidines in a single step.

Methodologies for Incorporating the 2,2,2-Trifluoroethoxy Group

The synthesis of this compound necessitates the formation of an ether linkage between the 3-position of the azetidine ring and 2,2,2-trifluoroethanol (B45653). This is typically achieved through the alkoxylation of a 3-hydroxyazetidine precursor.

Direct Alkoxylation Reactions with 2,2,2-Trifluoroethanol

Direct alkoxylation methods involve the reaction of a 3-hydroxyazetidine derivative with 2,2,2-trifluoroethanol or a related trifluoroethoxide source. Two classical and highly effective methods for such etherifications are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide or sulfonate via an SN2 mechanism. masterorganicchemistry.comnih.gov In the context of synthesizing this compound, this would typically involve deprotonating 2,2,2-trifluoroethanol with a strong base to form the corresponding alkoxide, which then displaces a suitable leaving group (e.g., tosylate, mesylate, or halide) from the 3-position of a protected azetidine. The SN2 nature of the reaction dictates that it works best with unhindered substrates. masterorganicchemistry.com

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful and versatile method for converting a primary or secondary alcohol into a variety of functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of 3-hydroxyazetidine for nucleophilic attack by 2,2,2-trifluoroethanol. wikipedia.orgorganic-chemistry.org The reaction generally proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups. organic-chemistry.org The acidity of the nucleophile is a key factor for a successful Mitsunobu reaction. libretexts.org

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | Alkoxide, Alkyl Halide/Sulfonate | SN2 mechanism, best for primary substrates. masterorganicchemistry.comnih.gov |

| Mitsunobu Reaction | Triphenylphosphine, DEAD/DIAD, Alcohol, Nucleophile | Inversion of stereochemistry, mild conditions. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org |

Strategies for Carbon-Oxygen Bond Formation Involving Trifluoroethoxy Sources

The key synthetic challenge in the preparation of this compound lies in the formation of the ether linkage between the azetidine ring and the 2,2,2-trifluoroethanol moiety. This is typically achieved by nucleophilic substitution on a suitable azetidine precursor. The most common strategies involve the use of a protected 3-hydroxyazetidine, which can be synthesized through various routes.

One of the most established methods for ether synthesis is the Williamson ether synthesis . wikipedia.orgkhanacademy.orgyoutube.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate. In the context of this compound synthesis, this would involve the reaction of a protected 3-hydroxyazetidine with a 2,2,2-trifluoroethylating agent bearing a good leaving group, such as triflate or tosylate, in the presence of a strong base.

Another powerful method for forming C-O bonds is the Mitsunobu reaction . organic-chemistry.orgnih.gov This reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry. organic-chemistry.org The reaction utilizes a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack. nih.gov For the synthesis of this compound, a protected 3-hydroxyazetidine would be reacted with 2,2,2-trifluoroethanol under Mitsunobu conditions. A crucial consideration in this reaction is the pKa of the nucleophile, as it needs to be sufficiently acidic to protonate the betaine (B1666868) intermediate formed from the phosphine and the azodicarboxylate. organic-chemistry.org

| Reaction | Azetidine Precursor | Trifluoroethoxy Source | Key Reagents | General Conditions |

|---|---|---|---|---|

| Williamson Ether Synthesis | N-protected 3-hydroxyazetidine | 2,2,2-trifluoroethyl triflate/tosylate | Strong base (e.g., NaH, KH) | Aprotic solvent (e.g., THF, DMF), 0 °C to room temperature |

| Mitsunobu Reaction | N-protected 3-hydroxyazetidine | 2,2,2-trifluoroethanol | PPh₃, DEAD or DIAD | Anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), 0 °C to room temperature |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis involves the joining of two or more complex fragments in the later stages of the synthesis to form the final product. nih.gov For this compound, a convergent approach could involve the cyclization of a linear precursor that already contains the trifluoroethoxy moiety. For instance, a 1,3-difunctionalized propane (B168953) derivative, where one terminus is a protected amine and the other is a leaving group, and the central carbon bears the trifluoroethoxy group, could be cyclized to form the azetidine ring directly. This strategy is often more efficient for the synthesis of a single target molecule.

In contrast, a divergent synthesis begins with a common precursor that is elaborated into a variety of different products. This approach is particularly useful for generating libraries of related compounds for structure-activity relationship studies. For the synthesis of this compound, a divergent strategy would likely start with a readily available, functionalized azetidine core, such as N-Boc-3-azetidinone or N-Boc-3-hydroxyazetidine. sigmaaldrich.comachemblock.com From N-Boc-3-azetidinone, reduction would yield the corresponding 3-hydroxyazetidine. This common intermediate could then be subjected to the C-O bond formation strategies described in section 2.2.2 to introduce the trifluoroethoxy group. This approach allows for the late-stage introduction of the desired alkoxy group, enabling the synthesis of a range of 3-alkoxyazetidines from a single advanced intermediate.

| Strategy | Key Feature | Starting Materials (Hypothetical) | Advantages | Disadvantages |

|---|---|---|---|---|

| Convergent | Assembly of complex fragments late in the synthesis | 1-(Trifluoroethoxy)-1,3-dihalopropane derivative and a protected amine | High overall efficiency for a single target | Less flexible for generating analogues |

| Divergent | Modification of a common core structure | N-Boc-3-azetidinone or N-Boc-3-hydroxyazetidine | Ideal for creating a library of related compounds | May involve more linear steps for a single target |

Catalytic Systems and Optimized Reaction Conditions for Enhanced Synthesis

Modern catalytic methods offer powerful tools for the efficient and selective synthesis of the azetidine core and its subsequent functionalization. These approaches often proceed under mild conditions with high functional group tolerance, making them highly attractive for complex molecule synthesis.

Visible-light photoredox catalysis has emerged as a powerful strategy for the construction of strained ring systems, including azetidines. digitellinc.comnih.gov One prominent application is in [2+2] cycloaddition reactions. The aza Paternò-Büchi reaction, the cycloaddition of an imine and an alkene, can be facilitated by a photocatalyst that, upon excitation with visible light, promotes the formation of the azetidine ring. researchgate.net This method is advantageous for its mild reaction conditions and the ability to access highly functionalized azetidines from readily available starting materials. nih.gov For instance, the use of an iridium-based photocatalyst can enable the [2+2] cycloaddition of oximes with alkenes to generate functionalized azetidines. nih.gov Furthermore, photoredox catalysis can be employed for the functionalization of azetidine derivatives through the generation of radical intermediates. digitellinc.comcharnwooddiscovery.com

Palladium catalysis has been extensively utilized in the synthesis of nitrogen-containing heterocycles. A particularly powerful strategy for the construction of the azetidine ring is the intramolecular C-H amination of unactivated C(sp³)–H bonds. nih.gov This approach typically employs a directing group, such as picolinamide, to guide the palladium catalyst to a specific C-H bond for amination, leading to the formation of the four-membered ring. nih.gov These reactions are often characterized by their high efficiency and predictability. shenvilab.org While direct palladium-catalyzed C-O bond formation to install the trifluoroethoxy group on an azetidine is less common, palladium-catalyzed cross-coupling reactions are widely used for the N-arylation of azetidines. researchgate.net

Organocatalysis provides a valuable metal-free alternative for the synthesis of chiral azetidine derivatives. Chiral organocatalysts can be employed in various transformations to construct the azetidine ring with high enantioselectivity. For example, chiral organocatalysts have been successfully applied in the asymmetric synthesis of functionalized azetidines. While the direct organocatalytic synthesis of this compound has not been extensively reported, the synthesis of chiral azetidine precursors through organocatalytic methods is a viable strategy to access enantiomerically enriched target molecules.

| Catalytic System | Key Transformation | Typical Catalysts | Advantages |

|---|---|---|---|

| Photoredox Catalysis | [2+2] Cycloaddition (Aza Paternò-Büchi), C-H Functionalization | Iridium or Ruthenium complexes, Organic dyes | Mild reaction conditions, high functional group tolerance, use of visible light |

| Transition Metal Catalysis (Palladium) | Intramolecular C-H Amination | Pd(OAc)₂, Pd(dba)₂ with various ligands | High efficiency, predictable selectivity, use of unactivated C-H bonds |

| Organocatalysis | Asymmetric synthesis of chiral azetidine precursors | Proline derivatives, thioureas, phosphoric acids | Metal-free, enantioselective, mild conditions |

Chemical Reactivity and Mechanistic Investigations of 3 2,2,2 Trifluoroethoxy Azetidine

Transformations Involving the Azetidine (B1206935) Nitrogen Atom

The lone pair of electrons on the azetidine nitrogen atom makes it a key center for various chemical transformations, including functionalization, ring-opening, and rearrangement reactions.

The nitrogen atom of 3-(2,2,2-trifluoroethoxy)azetidine (B2422798) can be readily functionalized through reactions with various electrophiles. These N-functionalization reactions are crucial for introducing diverse substituents and for the synthesis of more complex derivatives.

Sulfonamide Formation: The reaction of azetidines with sulfonyl chlorides in the presence of a base is a common method for the synthesis of N-sulfonylated azetidines. This reaction proceeds through the nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamides are often stable, crystalline solids. The synthesis of sulfonamides can be achieved under mild conditions, and various methods have been developed to accommodate acid-sensitive functional groups. luxembourg-bio.com For instance, the activation of sulfonic acids with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) provides a greener and efficient route to sulfonamides. luxembourg-bio.com

A general scheme for the sulfonylation of this compound is presented below:

Reaction: this compound + R-SO₂Cl → N-(Alkyl/Aryl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine

Reagents: Sulfonyl chloride, Base (e.g., triethylamine, pyridine)

Product: A sulfonamide derivative

This derivatization is significant in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents, including diuretics, anticancer agents, and antivirals. ekb.eg

Carbamoyl (B1232498) Chloride Formation: Carbamoyl chlorides are valuable intermediates in the synthesis of ureas, carbamates, and other pharmacologically relevant compounds. nih.gov The formation of a carbamoyl chloride from this compound can be achieved by reacting the azetidine with phosgene (B1210022) or a phosgene equivalent. wikipedia.orgwikipedia.org This reaction introduces a reactive acyl group onto the nitrogen atom, which can subsequently be displaced by various nucleophiles.

Reaction: this compound + COCl₂ → this compound-1-carbonyl chloride

Reagents: Phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene)

Product: A carbamoyl chloride derivative

The resulting carbamoyl chloride can then be used to synthesize a variety of derivatives. For example, reaction with an alcohol or phenol (B47542) yields a carbamate, while reaction with an amine produces a urea (B33335) derivative. wikipedia.org

The reactivity of azetidines is significantly influenced by their inherent ring strain, which is approximately 25.4 kcal/mol. rsc.orgrsc.org This strain energy is intermediate between that of the more reactive aziridines (27.7 kcal/mol) and the less reactive pyrrolidines (5.4 kcal/mol). rsc.org This balance of strain and stability allows for controlled ring-opening reactions under specific conditions. rsc.orgresearchwithrutgers.comresearchgate.net

The ring-opening of this compound can be initiated by various electrophiles and nucleophiles. Acid-catalyzed ring-opening, for instance, involves protonation of the nitrogen atom, which activates the ring towards nucleophilic attack. ambeed.com The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. In the case of unsymmetrical azetidines, nucleophilic attack generally occurs at the less substituted carbon atom adjacent to the nitrogen, a regioselectivity often controlled by steric hindrance. magtech.com.cn However, electronic effects can also play a crucial role, especially when substituents capable of stabilizing a positive charge are present. magtech.com.cn

For this compound, the trifluoroethoxy group at the C3 position will influence the regioselectivity of ring-opening. The electron-withdrawing nature of the trifluoromethyl group may affect the electron density distribution in the ring and the stability of potential cationic intermediates.

Azetidines can also undergo intramolecular ring-opening reactions, particularly when a nucleophilic group is tethered to the nitrogen atom. nih.gov These reactions are driven by the relief of ring strain and can lead to the formation of larger heterocyclic systems.

Azetidine derivatives can undergo various rearrangement reactions, often driven by the formation of more stable structures.

Cope Elimination: The Cope elimination is a syn-elimination reaction of tertiary amine N-oxides that results in an alkene and a hydroxylamine. masterorganicchemistry.comwikipedia.orgnumberanalytics.com This reaction proceeds through a five-membered cyclic transition state. organic-chemistry.orgchemistrysteps.com For an azetidine derivative to undergo a Cope elimination, it must possess a proton on a carbon atom beta to the nitrogen and be able to adopt a syn-periplanar conformation for the C-H and C-N bonds. The stereochemistry of the elimination is strictly syn. chemistrysteps.com While the Cope elimination is a common reaction for acyclic amines, its application to cyclic systems like azetidines is dependent on the conformational flexibility of the ring.

Reactions at the Azetidine Ring Carbon Atoms

The carbon atoms of the azetidine ring can also be sites of chemical transformations, including oxidation, reduction, and hydrolysis of derivatives.

Oxidation: The selective oxidation of azetidine derivatives can provide access to valuable functionalized building blocks. For example, the gold-catalyzed intermolecular oxidation of N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones. nih.gov This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov The use of a chiral sulfinamide allows for the stereoselective synthesis of these azetidin-3-ones. nih.gov This methodology could potentially be adapted for the synthesis of an oxidized derivative of this compound.

| Substrate | Oxidant | Catalyst | Product | Yield (%) | Enantiomeric Excess (%) |

| N-propargylsulfonamide | 8-ethylquinoline N-oxide | Et₃PAuNTf₂ | Azetidin-3-one | Serviceable | 81 |

Data adapted from a study on the synthesis of chiral azetidin-3-ones. nih.gov

Reduction: The reduction of functional groups on the azetidine ring can also be a useful synthetic transformation. For instance, the reduction of a nitrile group at the C2 position of an azetidine derivative to a primary amine has been demonstrated using diisobutylaluminium hydride (DIBAL-H). nih.gov This amine can then be further functionalized. While specific reduction methodologies for derivatives of this compound are not extensively documented, standard reducing agents would likely be applicable for the reduction of carbonyl or other reducible groups that could be introduced onto the azetidine ring.

The stability of derivatives of this compound towards hydrolysis is an important consideration, particularly for applications in aqueous environments. The hydrolysis of functional groups attached to the azetidine ring can be influenced by factors such as pH, temperature, and the nature of the substituent.

For example, carbamoyl chlorides, which can be formed from the azetidine nitrogen, are susceptible to hydrolysis to form carbamic acids. wikipedia.org The rate of this hydrolysis is generally slower than that of more reactive acyl chlorides. wikipedia.org The hydrolysis of ester or amide functionalities that may be present on derivatives of this compound would also be expected to occur under acidic or basic conditions. The kinetics of hydrolysis of related systems, such as acetylated azauridine, have been studied and show a dependence on pH, with intermediates being formed and subsequently degrading to the final product. nih.gov

Carbon-Carbon Bond Forming Reactions on the Azetidine Skeleton

The synthetic utility of azetidines is often expanded by the introduction of carbon-based substituents onto the ring. For this compound, such functionalizations would typically require activation of the azetidine nitrogen, for example, through the use of an N-Boc (tert-butoxycarbonyl) protecting group. This N-activation is crucial for facilitating reactions at the C2 and C4 positions.

One plausible strategy for C-C bond formation is through lithiation and subsequent reaction with an electrophile . The N-Boc protecting group is known to direct lithiation to the adjacent C2 and C4 positions of the azetidine ring. nih.govacs.org In the case of N-Boc-3-(2,2,2-trifluoroethoxy)azetidine, treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) would be expected to generate a lithiated intermediate. This organolithium species can then be trapped with various carbon electrophiles.

| Electrophile | Product | Plausible Yield (%) | Reference |

| Benzaldehyde | N-Boc-2-(hydroxy(phenyl)methyl)-3-(2,2,2-trifluoroethoxy)azetidine | 70-85 | acs.org |

| Acetone | N-Boc-2-(1-hydroxy-1-methylethyl)-3-(2,2,2-trifluoroethoxy)azetidine | 65-80 | acs.org |

| Methyl Iodide | N-Boc-2-methyl-3-(2,2,2-trifluoroethoxy)azetidine | 40-60 | acs.org |

| This table presents plausible outcomes for C-C bond forming reactions on N-Boc-3-(2,2,2-trifluoroethoxy)azetidine based on reported reactions with analogous N-Boc protected azetidines. The yields are estimates and would require experimental verification. |

Another significant avenue for carbon-carbon bond formation is through palladium-catalyzed cross-coupling reactions . nih.govlibretexts.org To achieve this, the this compound would first need to be converted to a 3-haloazetidine derivative, for instance, through substitution of the trifluoroethoxy group or by starting from a different precursor. A plausible substrate would be N-Boc-3-iodoazetidine. This derivative could then participate in Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce aryl or vinyl substituents at the C3 position.

| Boronic Acid | Product | Plausible Yield (%) | Reference |

| Phenylboronic acid | N-Boc-3-phenyl-3-(2,2,2-trifluoroethoxy)azetidine | 75-90 | organic-chemistry.org |

| 4-Methoxyphenylboronic acid | N-Boc-3-(4-methoxyphenyl)-3-(2,2,2-trifluoroethoxy)azetidine | 70-85 | organic-chemistry.org |

| Vinylboronic acid | N-Boc-3-vinyl-3-(2,2,2-trifluoroethoxy)azetidine | 60-75 | organic-chemistry.org |

| This table illustrates potential Suzuki-Miyaura cross-coupling reactions of a hypothetical N-Boc-3-halo-3-(2,2,2-trifluoroethoxy)azetidine derivative. The yields are estimations based on similar reported couplings. |

Reactivity and Stability of the 2,2,2-Trifluoroethoxy Moiety

The trifluoromethyl group (CF3) is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This property is conferred upon the trifluoroethoxy group, which significantly impacts the electronic environment of the azetidine ring. The inductive effect of the trifluoroethoxy group is expected to decrease the electron density of the azetidine ring, thereby influencing its reactivity.

Specifically, the electron-withdrawing nature of the trifluoroethoxy group can:

Increase the acidity of N-H protons in the corresponding unprotected azetidine, making deprotonation easier.

Influence the regioselectivity of reactions , potentially directing nucleophilic attack to specific positions on the ring.

Affect the stability of intermediates , such as carbocations or radicals, formed during a reaction. The strong inductive effect can destabilize adjacent carbocationic intermediates. rsc.org

Enhance the kinetic acidity of adjacent C-H bonds , although this effect is generally more pronounced in aromatic systems. nih.gov

The presence of the trifluoroethoxy group can also impact the stability of the azetidine ring itself. While azetidines are known for their ring strain, the electron-withdrawing substituent may influence the propensity for ring-opening reactions under certain conditions. rsc.org

The trifluoroethoxy group can actively participate in radical reactions. One notable example is the trifluoroethoxyamination of olefins . While direct radical processes involving this compound have not been extensively reported, analogous reactions with other trifluoroethoxylated compounds provide a strong basis for predicting its behavior.

For instance, the generation of a trifluoroethoxy radical (CF3CH2O•) can be achieved through various methods, including photoredox catalysis from N-alkoxyphthalimides. researchgate.net This highly reactive radical can then add to an olefin, initiating a cascade of reactions. In a hypothetical scenario, a radical could be generated on the nitrogen of this compound, which could then participate in intramolecular or intermolecular reactions.

A plausible radical process is an intramolecular hydrogen atom transfer (HAT) . If a radical is generated elsewhere in a molecule containing a trifluoroethoxy-substituted azetidine, the trifluoroethoxy group could influence the HAT process, although direct participation of the C-H bonds of the ethoxy group is less likely than abstraction from other more activated sites. More probable is the influence of the trifluoroethoxy group on the stability of radical intermediates formed on the azetidine ring.

Recent advancements in photoredox catalysis have enabled a variety of radical functionalizations of saturated heterocycles. researchgate.netrsc.org It is conceivable that under photoredox conditions, this compound could undergo C-H functionalization via the formation of an azetidinyl radical. The trifluoroethoxy group would play a critical role in determining the regioselectivity and efficiency of such a transformation.

| Radical Precursor | Olefin | Product Type | Plausible Mechanism | Reference |

| N-(2,2,2-Trifluoroethoxy)phthalimide | Styrene | β-Trifluoroethoxy-α-amino acid derivative | Photoredox-catalyzed generation of CF3CH2O• radical, addition to olefin, followed by trapping. | researchgate.net |

| This compound (hypothetical) | Activated Olefin | Functionalized azetidine | Photoredox-catalyzed generation of an azetidinyl radical, followed by addition to the olefin. | researchgate.netrsc.org |

| This table provides examples of known and plausible radical reactions involving the trifluoroethoxy group and azetidines, highlighting the potential for radical processes. |

Structural Diversification and Synthesis of Analogues of 3 2,2,2 Trifluoroethoxy Azetidine

Synthesis of N-Substituted 3-(2,2,2-Trifluoroethoxy)azetidine (B2422798) Derivatives

The secondary amine of the azetidine (B1206935) ring in this compound serves as a key handle for introducing a wide range of substituents, thereby enabling the modulation of its physicochemical and pharmacological properties. Common strategies for N-functionalization include reductive amination and direct alkylation.

Reductive amination offers a versatile and widely employed method for the N-alkylation of secondary amines. orgsyn.orgmasterorganicchemistry.com This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its in situ reduction. libretexts.orgrsc.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. nih.gov The reaction is typically performed in solvents like dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) at ambient temperature. While direct alkylation with alkyl halides presents a more straightforward approach, it can sometimes be complicated by overalkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net Careful control of reaction conditions and the use of a suitable base, such as Hünig's base (N,N-diisopropylethylamine), can mitigate this issue. researchgate.net

The following table illustrates the synthesis of representative N-substituted this compound derivatives via reductive amination and direct alkylation.

| Derivative | Synthetic Method | Reagents and Conditions | Reference |

| 1-Benzyl-3-(2,2,2-trifluoroethoxy)azetidine | Reductive Amination | Benzaldehyde, NaBH(OAc)₃, DCM, rt | nih.gov |

| 1-Isopropyl-3-(2,2,2-trifluoroethoxy)azetidine | Reductive Amination | Acetone, NaBH₃CN, MeOH, rt | masterorganicchemistry.comnih.gov |

| 1-Ethyl-3-(2,2,2-trifluoroethoxy)azetidine | Direct Alkylation | Ethyl iodide, Hünig's base, ACN, rt | researchgate.net |

Synthetic Approaches to C-Substituted this compound Analogues

Functionalization of the carbon framework of the azetidine ring, particularly at the C-2 and C-3 positions, provides another avenue for structural diversification. A common strategy for introducing substituents at the C-2 position involves the deprotonation of an N-protected azetidine using a strong base, followed by quenching with an electrophile.

The N-Boc (tert-butoxycarbonyl) group is frequently used as a protecting group for the azetidine nitrogen. The lithiation of N-Boc-azetidine can be achieved using organolithium bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. nih.govnih.gov The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce diverse functionalities at the C-2 position. nih.govnih.gov For instance, reaction with aldehydes or ketones yields hydroxylated derivatives, while alkyl halides provide alkylated products.

A study on the lithiation of N-Boc-3-methoxyazetidine demonstrated that s-BuLi induces α-lithiation followed by elimination of lithium methoxide (B1231860) to generate N-Boc-2-azetine in situ. Further lithiation of this intermediate at the α-sp² position and subsequent trapping with electrophiles provides access to 2-substituted 2-azetines. nih.gov A similar strategy could potentially be applied to N-Boc-3-(2,2,2-trifluoroethoxy)azetidine.

The following table summarizes the synthesis of C-2 substituted N-Boc-azetidine derivatives, which serves as a model for the potential C-substitution of N-Boc-3-(2,2,2-trifluoroethoxy)azetidine.

| Electrophile | Product | Reagents and Conditions | Reference |

| Benzaldehyde | N-Boc-2-(hydroxy(phenyl)methyl)azetidine | n-BuLi, THF, -78 °C; then PhCHO | nih.gov |

| Deuterium (B1214612) oxide | N-Boc-2-deuterioazetidine | s-BuLi, TMEDA, THF, -78 °C; then D₂O | nih.gov |

| Benzyl (B1604629) bromide | N-Boc-2-benzylazetidine | n-BuLi, THF, -78 °C; then BnBr | nih.gov |

Integration of this compound into More Complex Scaffolds

The incorporation of the this compound motif into more complex molecular architectures, such as spirocyclic, bicyclic, and polycyclic systems, is of significant interest in drug discovery for accessing novel chemical space.

Bicyclic and Polycyclic Structures Incorporating the Azetidine-Trifluoroethoxy Motif

The fusion of the azetidine ring to other cyclic systems results in bicyclic and polycyclic structures with constrained conformations. semanticscholar.org Such rigid frameworks are valuable for probing ligand-receptor interactions.

The synthesis of bicyclic azetidines can be accomplished through intramolecular cyclization reactions. For example, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been shown to afford azetidines. nih.gov This method could potentially be applied to substrates bearing a trifluoroethoxy group. Furthermore, intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate has been used to synthesize azetidines. researchgate.net While specific examples incorporating the this compound motif are not prevalent in the literature, these general methods provide a foundation for future synthetic explorations.

Development of Related Fluorinated Azetidine Derivatives and Their Synthesis

The unique properties imparted by fluorine have led to the development of various fluorinated azetidine derivatives beyond the trifluoroethoxy-substituted analogue. These include mono- and difluorinated azetidines, as well as those bearing a trifluoromethyl group.

The synthesis of 3-fluoroazetidine (B1273558) derivatives has been achieved through the functionalization of N-(alkylidene or 1-arylmethylidene)-2-propenylamines to form N-(alkylidene or 1-arylmethylidene)-3-bromo-2-fluoropropylamines, which serve as precursors for the cyclization to 3-fluoroazetidines. nih.gov Another route involves the reaction of 1-Boc-3-azetidinone with diethylaminosulfur trifluoride (DAST) or other fluorinating agents. A patented method describes the synthesis of 3-fluoro-azetidine derivatives starting from a chemical intermediate which is reacted with trimethylsilyl (B98337) cyanide, followed by esterification, N-protection, and a fluoro-reaction. google.com

3,3-Difluoroazetidine (B2684565) is another important fluorinated analogue. ossila.com Its synthesis can be achieved from 1-Boc-3-azetidinone through a two-step process involving gem-dihalogenation followed by a halogen-exchange reaction. The hydrochloride salt of 3,3-difluoroazetidine is a commercially available building block. ossila.com

The synthesis of 2-(trifluoromethyl)azetidines has been accomplished through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov Reaction with benzyl chloroformate or trifluoroacetic anhydride (B1165640) provides access to diversely substituted 3-chloroazetidines and azetidin-3-ols bearing a trifluoromethyl group at the C-2 position. nih.gov

The following table provides a summary of the synthesis of various fluorinated azetidine derivatives.

| Derivative | Synthetic Method | Key Reagents and Conditions | Reference |

| 3-Fluoroazetidine | Cyclization of 3-bromo-2-fluoropropylamine derivatives | Base-mediated cyclization | nih.gov |

| 3-Fluoroazetidine | Fluorination of 1-Boc-3-azetidinone | DAST, DCM | google.com |

| 3,3-Difluoroazetidine | From 1-Boc-3-azetidinone | gem-Dihalogenation, then halogen exchange | ossila.com |

| 2-(Trifluoromethyl)azetidine | Strain-release of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate or trifluoroacetic anhydride | nih.gov |

Theoretical and Computational Chemistry Studies of 3 2,2,2 Trifluoroethoxy Azetidine

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules like 3-(2,2,2-Trifluoroethoxy)azetidine (B2422798). researchgate.netekb.eg DFT calculations offer a balance between accuracy and computational cost, making it feasible to study relatively complex systems. These studies can predict a wide range of properties, including molecular geometry, electronic structure, and reaction energetics. ekb.egmdpi.com

For instance, DFT calculations can be employed to determine the optimized geometry of this compound, providing precise bond lengths and angles. This structural information is fundamental to understanding the molecule's physical and chemical behavior. Furthermore, DFT can elucidate the electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are key to predicting its reactivity. ekb.eg

Conformational Analysis and Energy Landscapes of Trifluoroethoxyazetidines

The conformational flexibility of the azetidine (B1206935) ring and the trifluoroethoxy side chain in this compound gives rise to a complex potential energy surface with multiple possible conformations. chemrxiv.org Understanding the relative energies of these conformers and the barriers to their interconversion is crucial, as the conformational preferences can significantly influence the molecule's biological activity and physical properties.

DFT calculations are a powerful method for exploring these conformational energy landscapes. researchgate.netresearchgate.net By systematically rotating the rotatable bonds and calculating the energy of each resulting geometry, a detailed map of the conformational space can be generated. researchgate.net These calculations can identify the most stable low-energy conformers and the transition states that connect them. researchgate.net The results of such analyses are often visualized as potential energy surfaces or Ramachandran-like plots, which provide a clear picture of the molecule's flexibility and preferred shapes. researchgate.net For trifluoroethoxyazetidines, the interplay between the puckering of the four-membered azetidine ring and the orientation of the bulky and electron-withdrawing trifluoroethoxy group will be the primary determinant of the conformational preferences.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound, as determined by quantum mechanical calculations, provides valuable insights into its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of electronic structure calculations. These maps visualize the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and a positive potential around the hydrogen atoms and the trifluoromethyl group. This information is instrumental in predicting how the molecule will interact with other reagents and biological targets.

Elucidation of Reaction Mechanisms and Transition State Structures

DFT calculations are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. nih.gov By mapping the entire reaction pathway, from reactants to products, including any intermediates and transition states, a comprehensive understanding of the reaction kinetics and thermodynamics can be achieved. nih.gov

The search for transition state structures is a key aspect of these studies. A transition state represents the highest energy point along the reaction coordinate and its structure provides critical information about the geometry of the activated complex. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, in the synthesis of this compound, DFT could be used to model the nucleophilic substitution reaction between 3-hydroxyazetidine and a trifluoroethylating agent, identifying the structure of the transition state and calculating the activation barrier for the reaction.

Molecular Modeling and Dynamics Simulations for Conformational Insights

While quantum mechanical calculations provide detailed information about static molecular structures, molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior and conformational flexibility of molecules over time. scifiniti.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be followed over a period of time, typically from nanoseconds to microseconds. nih.govmdpi.com

For this compound, MD simulations can provide a more realistic picture of its conformational landscape in different environments, such as in solution. nih.govnih.gov These simulations can reveal how the molecule samples different conformations and the timescales of these conformational changes. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target, such as a protein receptor or enzyme active site. mdpi.com The results from MD simulations can be used to generate conformational ensembles, which represent the collection of structures that the molecule is likely to adopt at a given temperature.

In Silico Predictions for Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These in silico predictions can be a valuable tool for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra. nih.gov

The prediction of NMR chemical shifts is typically performed using quantum mechanical methods, often in conjunction with empirical corrections. illinois.edu The process involves calculating the magnetic shielding tensor for each nucleus in the molecule, which is then used to determine the chemical shift relative to a standard reference compound. The accuracy of these predictions has improved significantly in recent years, and they can often provide results that are in good agreement with experimental data. For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly useful for its characterization.

Advanced Spectroscopic Characterization Methodologies for 3 2,2,2 Trifluoroethoxy Azetidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationresearchgate.netiitmandi.ac.in

NMR spectroscopy is the most powerful method for elucidating the precise structure of organic molecules in solution. researchgate.net For 3-(2,2,2-Trifluoroethoxy)azetidine (B2422798), a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including multidimensional techniques, provides an unambiguous assignment of its constitution and stereochemistry. iitmandi.ac.in

Proton (¹H) NMR Analysis, Including Fluorine Coupling Effectsresearchgate.netmagritek.com

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine (B1206935) ring and the trifluoroethoxy group. The azetidine ring protons typically appear as complex multiplets due to geminal and vicinal coupling. The methine proton (H-3) attached to the ether-linked carbon is expected to be shifted downfield relative to the methylene (B1212753) protons (H-2 and H-4) due to the deshielding effect of the adjacent oxygen atom.

A key feature in the ¹H NMR spectrum is the influence of the trifluoromethyl (CF₃) group. The protons of the ethoxy methylene group (-OCH₂CF₃) will appear as a quartet due to coupling with the three equivalent fluorine atoms (³JHF). This characteristic splitting pattern is a clear indicator of the trifluoroethoxy moiety. The protons on the azetidine ring may also exhibit smaller, long-range couplings to the fluorine atoms. The N-H proton of the secondary amine will typically appear as a broad singlet, which can be exchanged with deuterium (B1214612) upon addition of D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

| -NH (Azetidine) | 1.5 - 3.5 | br s | - |

| -CH₂- (Azetidine, C2 & C4) | 3.0 - 4.0 | m | - |

| -CH- (Azetidine, C3) | 4.2 - 4.8 | m | - |

| -OCH₂CF₃ | 3.8 - 4.4 | q | ³JHF ≈ 8-10 Hz |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Carbon (¹³C) NMR Analysis, Including Fluorine Coupling Effectsresearchgate.netacdlabs.com

In a standard proton-decoupled ¹³C NMR spectrum, four distinct carbon signals are expected for the core structure of this compound. The presence of the highly electronegative fluorine atoms significantly influences the chemical shifts and splitting patterns of the carbon signals.

The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to the large one-bond carbon-fluorine coupling (¹JCF), which can be 250 Hz or more. acdlabs.com The adjacent methylene carbon (-OCH₂-) will also be split into a quartet by two-bond coupling (²JCF). The carbons of the azetidine ring will also be affected, with C-3 showing coupling to the fluorine atoms through the ether linkage (³JCF). Standard proton-decoupled ¹³C spectra can appear complex due to these long-range fluorine-carbon couplings. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Coupling Constant (JCF) |

| -CH₂- (Azetidine, C2 & C4) | 45 - 55 | t (small) | ⁴JCF ≈ 1-4 Hz |

| -CH- (Azetidine, C3) | 65 - 75 | t (small) | ³JCF ≈ 5-8 Hz |

| -OCH₂CF₃ | 60 - 70 | q | ²JCF ≈ 20-30 Hz |

| -CF₃ | 120 - 130 | q | ¹JCF ≈ 240-280 Hz |

Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoroethoxy Characterizationresearchgate.netucsb.edu

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple. The three fluorine atoms of the trifluoromethyl group are chemically and magnetically equivalent, and therefore should give rise to a single signal. This signal will be split into a triplet due to coupling with the two adjacent methylene protons (³JHF). The chemical shift of this triplet is characteristic of a CF₃ group attached to an ethoxy moiety, typically appearing in the range of -70 to -80 ppm relative to a CFCl₃ standard. ucsb.edu

Advanced and Multidimensional NMR Techniques for Complex Structural Assignmentsipb.ptresearchgate.net

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which would confirm the connectivity between the methine (H-3) and methylene (H-2, H-4) protons within the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each azetidine carbon to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for determining the stereochemistry of substituted azetidines. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine (Azetidine) | 3300 - 3500 | Medium-Weak |

| C-H Stretch | Aliphatic (Azetidine, Ethoxy) | 2850 - 3000 | Medium |

| C-F Stretch | Trifluoromethyl | 1100 - 1350 | Strong, Broad |

| C-O-C Stretch | Ether | 1050 - 1150 | Strong |

The spectrum would be dominated by very strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group. nist.gov A strong C-O-C ether stretch and the moderate C-H and N-H stretches would also be expected.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determinationnist.govuni.lu

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron ionization (EI) could be used, but soft ionization techniques like Electrospray Ionization (ESI) are common for polar molecules like this azetidine derivative. In ESI-MS, the compound is typically observed as a protonated molecular ion, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. This confirms that the observed mass corresponds to the expected formula, C₅H₈F₃NO, distinguishing it from other potential isobaric compounds.

Table 4: Predicted ESI-HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₅H₉F₃NO⁺ | 156.0631 |

| [M+Na]⁺ | C₅H₈F₃NNaO⁺ | 178.0450 |

| [M-H]⁻ | C₅H₇F₃NO⁻ | 154.0485 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound, this technique provides invaluable insights into their precise molecular geometry, conformational preferences, and intermolecular interactions. When a derivative is chiral and has been resolved into a single enantiomer, single-crystal X-ray diffraction can also be employed to determine its absolute stereochemistry. nih.gov

While extensive searches of the scientific literature did not yield specific publicly available X-ray crystallographic data for derivatives of this compound, the principles of the technique are well-established and its application to related azetidine structures has been documented. nih.govnih.gov The process involves irradiating a single crystal of a chosen derivative with X-rays and analyzing the resulting diffraction pattern. This pattern is dependent on the crystal's internal structure, allowing for the calculation of electron density maps and the subsequent determination of atomic positions. thieme-connect.de

For a hypothetical chiral, enantiomerically pure derivative of this compound, the determination of its absolute configuration would rely on the phenomenon of anomalous dispersion. thieme-connect.de This effect becomes significant when the X-ray wavelength used is near the absorption edge of a heavier atom within the molecule. thieme-connect.de Even in the absence of a heavy atom, modern diffractometers and computational methods can often utilize the anomalous scattering from lighter atoms like oxygen or fluorine to confidently assign the absolute stereochemistry. soton.ac.uk The Flack parameter is a critical value calculated during the final stages of the crystallographic refinement that indicates whether the determined structure corresponds to the correct enantiomer. chem-soc.si A value close to zero for the correct enantiomer and close to one for the inverted structure provides a high degree of confidence in the assignment. researchgate.net

The solid-state structure of these derivatives would reveal crucial information about the conformation of the azetidine ring, which can adopt a puckered conformation. X-ray data would precisely define the bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the analysis of the crystal packing can elucidate non-covalent interactions such as hydrogen bonds or halogen bonds involving the fluorine atoms, which can significantly influence the physical properties of the compound.

To illustrate the type of data obtained from such an analysis, a hypothetical data table for a representative derivative, N-acetyl-3-(2,2,2-trifluoroethoxy)azetidine, is presented below.

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C7H10F3NO2 |

| Formula Weight | 213.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.543 |

| b (Å) | 8.123 |

| c (Å) | 9.456 |

| β (°) | 105.2 |

| Volume (ų) | 485.7 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.458 |

| Flack Parameter | 0.02(4) |

This table is illustrative and does not represent experimentally determined data.

Such detailed structural information is paramount for understanding structure-activity relationships (SAR) in medicinal chemistry and for the rational design of new bioactive molecules based on the this compound scaffold. researchgate.net

Strategic Applications of 3 2,2,2 Trifluoroethoxy Azetidine in Modern Organic and Medicinal Chemistry Research

Utility as a Versatile Synthetic Building Block in Heterocycle Synthesis

3-(2,2,2-Trifluoroethoxy)azetidine (B2422798) has emerged as a valuable and versatile building block in the synthesis of a variety of heterocyclic compounds. Its strained four-membered ring and the presence of the trifluoroethoxy group make it a unique starting material for constructing more complex molecular architectures. The azetidine (B1206935) ring is a prevalent structural motif in many biologically active compounds and natural products. frontiersin.org Synthetic chemists have developed numerous strategies for the synthesis of azetidines, often involving intramolecular SN2 reactions where a nitrogen atom attacks a carbon atom with a leaving group. frontiersin.org

The incorporation of the this compound moiety can be achieved through various synthetic routes. One common approach involves the nucleophilic opening of epoxides. For instance, lanthanide(III) trifluoromethanesulfonates have been shown to be excellent catalysts for the regioselective nucleophilic ring opening of epoxides, allowing for the introduction of various functional groups, including those that can be precursors to or contain the trifluoroethoxy group. frontiersin.org Another strategy involves the cyclization of appropriately substituted open-chain precursors. For example, easily accessible arylglycine derivatives can be cyclized to form azetidines using reagents like (2-bromoethyl)sulfonium triflate under mild conditions. organic-chemistry.orgbristol.ac.uk

The trifluoromethyl group, a key feature of the trifluoroethoxy substituent, is of significant interest in medicinal chemistry. The synthesis of azetidines bearing a trifluoromethyl group can be achieved through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.gov These reactions, utilizing reagents such as benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640), provide access to diversely substituted 2-(trifluoromethyl)azetidines. nih.gov Palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes also offers a pathway to cis-2,3-disubstituted azetidines. nih.gov

The versatility of this compound as a building block is further demonstrated by its use in the construction of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net These complex scaffolds are often sought after in drug discovery programs for their potential to access novel chemical space. The ability to functionalize the azetidine ring at various positions allows for the creation of a wide array of heterocyclic structures with diverse biological activities.

| Precursor Type | Reagent/Catalyst | Resulting Heterocycle | Reference |

| cis-3,4-Epoxy amines | La(OTf)₃ | Azetidines | frontiersin.org |

| Arylglycine derivatives | (2-Bromoethyl)sulfonium triflate | Azetidines | organic-chemistry.orgbristol.ac.uk |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Benzyl chloroformate/TFA | 2-(Trifluoromethyl)azetidines | nih.gov |

| Densely functionalized azetidines | Various | Fused, bridged, spirocyclic systems | nih.govresearchgate.net |

Role as a Privileged Scaffold in Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) has become a powerful strategy for accessing novel chemical space in the quest for new probes and drug candidates. nih.govnih.gov This approach focuses on the efficient and deliberate creation of multiple, structurally diverse scaffolds from a common starting point. nih.gov this compound and related azetidine scaffolds have proven to be particularly valuable in DOS due to their inherent three-dimensionality and the presence of multiple points for diversification.

The azetidine core is considered a privileged scaffold, especially for developing compounds targeting the central nervous system (CNS), as many known CNS-active molecules contain this motif. cureffi.org In a notable example of DOS, a densely functionalized azetidine ring system was used to generate a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net This was achieved by systematically exploring different reaction pathways from a common azetidine-based intermediate.

The process often begins with the synthesis of a core azetidine structure, which is then elaborated through a series of reactions. nih.govcureffi.org For instance, a 2-cyanoazetidine can be synthesized from a β-amino alcohol and then subjected to various transformations to introduce skeletal diversity. nih.gov Solid-phase synthesis techniques are often employed in DOS to streamline the process of creating large compound libraries. cureffi.org By attaching the initial scaffold to a solid support, multiple reaction steps can be carried out sequentially with simplified purification, leading to the efficient generation of a large number of distinct molecules. cureffi.org

The resulting libraries of azetidine-containing compounds can then be screened for biological activity, potentially leading to the discovery of new lead compounds for drug development. cureffi.org The structural diversity generated through DOS increases the probability of finding molecules with desired biological activities and favorable physicochemical properties. nih.govnih.gov

| DOS Strategy | Key Features | Outcome | Reference |

| Functional group pairing reactions | Densely functionalized azetidine core | Fused, bridged, and spirocyclic scaffolds | nih.govresearchgate.net |

| Solid-phase synthesis | Azetidine scaffold on a solid support | Large library of spirocyclic azetidines | cureffi.org |

| Build/Couple/Pair strategy | Intermolecular coupling followed by intramolecular cyclization | Diverse polycyclic, fragment-like compounds | nih.gov |

Azetidine-Trifluoroethoxy Motif as a Bioisosteric Replacement in Molecular Design

Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The goal is to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The azetidine-trifluoroethoxy motif has emerged as a valuable bioisosteric replacement for other commonly used chemical groups.

The azetidine ring itself can be considered a bioisostere for other cyclic systems or even acyclic fragments. nih.gov Its constrained four-membered ring introduces a specific conformational rigidity that can be beneficial for binding to a biological target. The incorporation of the trifluoroethoxy group further enhances the utility of this motif as a bioisostere.

The trifluoromethyl group (CF₃) is a well-established bioisostere for a methyl group or a chlorine atom. Its strong electron-withdrawing nature and high lipophilicity can significantly alter the properties of a molecule. The trifluoroethoxy group (OCH₂CF₃) as a whole can be a bioisosteric replacement for other alkoxy groups or even larger aromatic rings in certain contexts. The introduction of fluorine can improve metabolic stability, binding affinity, and membrane permeability.

In the context of drug design, replacing a part of a molecule with the azetidine-trifluoroethoxy motif can lead to several advantages:

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the trifluoroethoxy group resistant to metabolic degradation by cytochrome P450 enzymes.

Enhanced Binding Affinity: The fluorine atoms can participate in favorable interactions with the protein target, such as hydrogen bonds or dipole-dipole interactions, leading to increased binding affinity.

Modulated Lipophilicity: The trifluoroethoxy group increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. This can be fine-tuned to achieve the desired pharmacokinetic profile.

Conformational Constraint: The rigid azetidine ring restricts the conformational freedom of the molecule, which can pre-organize it for optimal binding to its target, thereby increasing potency and selectivity.

The use of the azetidine-trifluoroethoxy motif as a bioisostere is a strategic approach to optimize lead compounds and develop new drug candidates with improved therapeutic potential.

Impact of Trifluoroethoxy Substitution on Conformational Preferences and Molecular Interactions for Synthetic Design

The four-membered azetidine ring is inherently strained and typically adopts a puckered conformation to relieve some of this strain. The position and nature of substituents on the ring can significantly influence the degree of puckering and the preferred conformation. The bulky and electron-withdrawing trifluoroethoxy group at the 3-position will have a steric and electronic influence on the ring's geometry.

The strong electron-withdrawing nature of the trifluoromethyl group can affect the electron density of the azetidine ring and the adjacent ether oxygen. This can influence the pKa of the azetidine nitrogen and its ability to participate in hydrogen bonding or other electrostatic interactions.

Furthermore, the fluorine atoms of the trifluoroethoxy group can participate in non-covalent interactions that are important for molecular recognition. These include:

Hydrogen Bonds: Although fluorine is a weak hydrogen bond acceptor, in certain environments, C-F···H-X interactions can be significant.

Dipole-Dipole Interactions: The highly polarized C-F bonds create a strong local dipole moment, which can lead to favorable dipole-dipole interactions with polar groups on a binding partner.

Orthogonal Multipolar Interactions: The trifluoromethyl group can engage in specific interactions with aromatic rings and carbonyl groups, which are often found in the active sites of enzymes.

From a synthetic design perspective, understanding these conformational and electronic effects is critical. For instance, the preferred conformation of the this compound building block will influence the stereochemical outcome of subsequent reactions. The electronic properties of the trifluoroethoxy group can also affect the reactivity of the azetidine ring, for example, in N-alkylation or N-acylation reactions. By carefully considering these factors, synthetic chemists can design and synthesize molecules with specific three-dimensional structures and interaction potentials, which is essential for rational drug design. The synthesis of 2-(trifluoromethyl)azetidines through strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes highlights how the presence of the trifluoromethyl group can direct the course of a reaction. nih.gov

Enabling Tool for the Synthesis of Complex Fluorinated Organic Compounds

The introduction of fluorine into organic molecules has become a major strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. arkat-usa.org Fluorinated compounds often exhibit unique and desirable properties, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound serves as a valuable tool for the synthesis of complex organic compounds containing fluorine.

By using this compound as a building block, chemists can readily introduce both a trifluoroethoxy group and an azetidine ring into a target molecule in a single step. This is often more efficient than attempting to introduce these features separately. The azetidine ring provides a scaffold that can be further functionalized, allowing for the construction of a wide range of complex fluorinated molecules.

The synthesis of complex fluorinated compounds often requires specialized methods due to the unique reactivity of organofluorine compounds. The use of pre-fluorinated building blocks like this compound can circumvent some of these challenges. For example, the synthesis of trifluoromethylated heterocycles can be achieved through the reaction of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles, which proceed via ketenimine intermediates. nih.gov

Furthermore, the development of synthetic methods for fluorinated building blocks themselves is an active area of research. The synthesis of 2- and 3-trifluoromethylmorpholines, for instance, provides useful building blocks for drug discovery. enamine.net Similarly, the synthesis of 3-fluoroazetidines has been developed as they are recognized as valuable building blocks for physiologically active compounds. arkat-usa.org These efforts to create new fluorinated building blocks, including derivatives of this compound, are crucial for expanding the toolbox of synthetic chemists and enabling the creation of novel and complex fluorinated organic compounds with a wide range of potential applications.

Q & A

Q. What are the optimized synthetic routes for 3-(2,2,2-Trifluoroethoxy)azetidine, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution using trifluoroethanol as both solvent and reagent. For example, in pyridine derivatives, mixed alkali systems (K₂CO₃/KOH) facilitate substitution at the 4-position of pyridine-1-oxide, followed by rearrangement under acetic anhydride to achieve yields up to 71% . Electrochemical trifluoromethylation methods, such as tandem trifluoromethylation/cycloaddition, have also been explored for azetidine derivatives, though yields depend on catalyst selection (e.g., Cu(I)/ligand systems) .

- Table: Comparison of Synthetic Methods

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃/KOH, trifluoroethanol | 71% | |

| Electrochemical | Cu(I)/TMEDA, DMF, 80°C | 50-65% |

Q. How can researchers characterize the structure and purity of this compound?